Cas no 756752-29-1 (1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester)
1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester
- DB-168200
- Ethyl 5-(benzyloxy)-1H-pyrazole-3-carboxylate
- G62004
- SCHEMBL6415504
- SY272226
- 756752-29-1
- Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate
- CS-0455402
- 5-Benzyloxy-2H-pyrazole-3-carboxylic acid ethyl ester
- MFCD20441155
-
- MDL: MFCD20441155
- Inchi: 1S/C13H14N2O3/c1-2-17-13(16)11-8-12(15-14-11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)
- InChI Key: BGLAKIDPGAFNDI-UHFFFAOYSA-N
- SMILES: O(C1C=C(C(=O)OCC)NN=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 246.10044231g/mol
- Monoisotopic Mass: 246.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 64.2Ų
1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1188188-1g |
Ethyl 5-(Benzyloxy)-1H-pyrazole-3-carboxylate |
756752-29-1 | 95% | 1g |
$1650 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1092257-500g |
5-Benzyloxy-1H-pyrazole-3-carboxylic acid ethyl ester |
756752-29-1 | 95% | 500g |
$7850 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526069-1g |
Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate |
756752-29-1 | 98% | 1g |
¥14040.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1092257-500g |
5-Benzyloxy-1H-pyrazole-3-carboxylic acid ethyl ester |
756752-29-1 | 95% | 500g |
$7850 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1188188-1g |
Ethyl 5-(Benzyloxy)-1H-pyrazole-3-carboxylate |
756752-29-1 | 95% | 1g |
$1650 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1092257-500g |
5-Benzyloxy-1H-pyrazole-3-carboxylic acid ethyl ester |
756752-29-1 | 95% | 500g |
$7850 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1188188-1g |
Ethyl 5-(Benzyloxy)-1H-pyrazole-3-carboxylate |
756752-29-1 | 95% | 1g |
$1650 | 2025-03-03 |
1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester
Comprehensive Overview of 1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester (CAS No. 756752-29-1)
1H-Pyrazole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester (CAS No. 756752-29-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative of pyrazole is characterized by its unique molecular structure, which includes a phenylmethoxy group at the 5-position and an ethyl ester moiety at the 3-position. The compound's versatility makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and crop protection agents.
In recent years, the demand for pyrazole-based compounds has surged due to their broad-spectrum biological activities. Researchers are particularly interested in 1H-Pyrazole-3-carboxylic acid derivatives for their potential applications in drug discovery, such as anti-inflammatory, antimicrobial, and anticancer agents. The ethyl ester functional group in this compound enhances its lipophilicity, improving membrane permeability—a critical factor in drug design. Additionally, the phenylmethoxy substituent contributes to its stability and binding affinity with target proteins, making it a promising candidate for further optimization.
The synthesis of CAS No. 756752-29-1 typically involves multi-step organic reactions, including condensation, esterification, and etherification. Advanced techniques like HPLC and NMR spectroscopy are employed to ensure high purity and structural confirmation. With the rise of green chemistry trends, scientists are also exploring eco-friendly synthetic routes to minimize waste and reduce environmental impact. This aligns with the growing focus on sustainable chemical production, a topic frequently searched by industry professionals and academic researchers alike.
From an industrial perspective, 5-(phenylmethoxy)-1H-pyrazole-3-carboxylic acid ethyl ester is often utilized as a building block for heterocyclic chemistry. Its compatibility with various coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) enables the creation of diverse molecular libraries for high-throughput screening. This adaptability addresses a common search query among chemists: "versatile pyrazole intermediates for drug development." Furthermore, its stability under standard storage conditions makes it a practical choice for long-term research projects.
In the context of AI-driven drug discovery, compounds like 756752-29-1 are increasingly valuable for virtual screening and molecular docking studies. Computational chemists frequently search for "pyrazole scaffolds with modifiable functional groups" to design targeted therapies. The compound's balanced hydrophobicity and molecular weight (279.29 g/mol) position it favorably within Lipinski's Rule of Five, a key consideration in bioavailability prediction algorithms. This intersection of synthetic chemistry and digital tools reflects a broader trend toward data-enabled material innovation.
Quality control protocols for ethyl 5-(benzyloxy)-1H-pyrazole-3-carboxylate (an alternative name) emphasize stringent analytical validation. Recent publications highlight its characterization using LC-MS and IR spectroscopy, addressing another frequent search term: "analytical methods for pyrazole esters." The compound's spectral data (e.g., 1H NMR peaks at δ 1.35 ppm for the ethyl group and 5.15 ppm for the benzyloxy protons) serve as reference standards for derivative synthesis. Such detailed documentation supports reproducibility—a cornerstone of modern open science initiatives.
Looking ahead, the applications of CAS 756752-29-1 may expand into material science, particularly in designing functional polymers or coordination complexes. Its aromatic system and ester group offer sites for further functionalization, responding to searches about "multipurpose heterocyclic building blocks." As regulatory frameworks evolve to promote safer chemicals, this compound's well-documented safety profile positions it favorably for commercial-scale adoption. Ongoing research continues to uncover new dimensions of its utility across interdisciplinary fields.
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